5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

Vue d'ensemble

Description

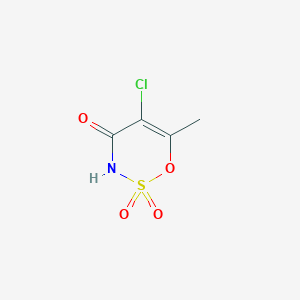

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is a chemical compound known for its unique structure and properties It is a member of the oxathiazinone family, characterized by the presence of a sulfur atom within a heterocyclic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Research has shown that modifications to the oxathiazin core can lead to compounds with enhanced biological activity.

Food Industry

As an impurity associated with Acesulfame potassium, this compound is relevant in food chemistry. Acesulfame potassium is widely used as a non-nutritive sweetener in various food products. Understanding the behavior and stability of impurities like this compound is crucial for regulatory compliance and ensuring consumer safety.

Analytical Chemistry

The compound is utilized in analytical methods to detect and quantify impurities in sweeteners and other related compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze the presence of this compound in various matrices.

Toxicological Studies

Research into the toxicological profiles of food additives includes studies on compounds like this compound. Investigations focus on its safety for human consumption and potential metabolic pathways within the body.

Case Study 1: Synthesis of Novel Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. The study found that certain modifications significantly increased efficacy compared to the parent compound.

Case Study 2: Stability Analysis in Food Products

A comprehensive stability study conducted by food scientists examined the degradation of Acesulfame potassium and its impurities under various storage conditions. The findings indicated that while Acesulfame potassium remained stable over time, impurities like this compound exhibited varying stability depending on pH and temperature conditions.

Case Study 3: Impurity Profiling Using HPLC

A recent publication focused on the impurity profiling of Acesulfame potassium using HPLC techniques. The study successfully identified and quantified several impurities, including this compound. This research is essential for regulatory submissions and ensuring product quality.

Mécanisme D'action

The mechanism by which 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide: Lacks the chlorine substituent, resulting in different reactivity and properties.

5-Chloro-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide: Similar structure but without the methyl group, affecting its chemical behavior and applications.

Uniqueness

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is unique due to the presence of both chlorine and methyl substituents, which confer distinct reactivity and properties. These substituents influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications and enhancing its potential biological activities.

Activité Biologique

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, commonly known as Acesulfame potassium (Acesulfame K), is a synthetic sweetener belonging to the oxathiazinodioxide class. Its biological activity has garnered attention due to its widespread use in food and pharmaceutical products. This article reviews the compound's biological properties, including toxicity, metabolic effects, and implications for health.

- IUPAC Name: this compound

- CAS Number: 72827-08-8

- Molecular Formula: CHClN OS

- Molecular Weight: 197.60 g/mol

Toxicological Profile

The safety and toxicity of Acesulfame K have been extensively studied. Key findings include:

| Parameter | Result | Methodology |

|---|---|---|

| Acute Oral Toxicity (LD50) | 5.438 mg/kg (Rat) | OECD Test Guideline 401 |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (Rat) | OECD Test Guideline 402 |

| Skin Irritation | Not classified (Rabbit) | OECD Test Guideline 404 |

| Eye Irritation | Not classified (Rabbit) | OECD Test Guideline 405 |

| Germ Cell Mutagenicity | Negative (Ames test) | OECD Test Guideline 471 |

| Carcinogenicity | No evidence of carcinogenicity | OECD Test Guideline 453 |

These results indicate that Acesulfame K exhibits low toxicity and is not classified as a skin or eye irritant based on available data.

Metabolic Effects

Acesulfame K is often used as a non-caloric sweetener in various food products. Its metabolic effects are significant for understanding its role in human health:

- Energy Metabolism:

- Gut Microbiota Interaction:

Case Studies

Several studies have investigated the implications of Acesulfame K consumption on health:

- Study on Obesity and Metabolic Health:

- Long-term Safety Assessment:

Propriétés

IUPAC Name |

5-chloro-6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZOKLTZSNJEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NS(=O)(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72827-08-8 | |

| Record name | 5-Chloroacesulfame | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072827088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K78OBT7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.